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Compound of Interest

Compound Name:
1-(Isopropylsulfonyl)-2-

nitrobenzene

Cat. No.: B1314106 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization

of 1-(isopropylsulfonyl)-2-nitrobenzene in the synthesis of pharmaceutical compounds. The

information is curated for professionals in research and drug development, with a focus on

practical application and data-driven methodologies.

Introduction
1-(Isopropylsulfonyl)-2-nitrobenzene is a key chemical intermediate in the pharmaceutical

industry, primarily recognized for its role as a precursor in the synthesis of targeted cancer

therapies. Its chemical structure, featuring a nitro group ortho to an isopropylsulfonyl group on

a benzene ring, provides a versatile platform for a variety of chemical transformations. The

electron-withdrawing nature of both substituents activates the aromatic ring for nucleophilic

substitution and facilitates the reduction of the nitro group, which is a common step in the

elaboration of more complex molecules.

The most prominent application of this compound is in the synthesis of Ceritinib, a potent

second-generation anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-

small cell lung cancer (NSCLC). This document will detail the synthetic route to Ceritinib from
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1-(isopropylsulfonyl)-2-nitrobenzene and explore its potential in the synthesis of other

heterocyclic systems relevant to medicinal chemistry.

Physicochemical Properties and Safety Information
Property Value

CAS Number 70415-86-0

Molecular Formula C₉H₁₁NO₄S

Molecular Weight 229.25 g/mol

Appearance White to light yellow powder or crystal

Melting Point 149 - 153 °C

Solubility

Soluble in organic solvents such as

dichloromethane (DCM) and dimethylformamide

(DMF). Insoluble in water.

Safety

Potential irritant to skin, eyes, and respiratory

tract. Handle with appropriate personal

protective equipment (PPE) in a well-ventilated

fume hood.

Application in the Synthesis of Ceritinib
The synthesis of Ceritinib from 1-(isopropylsulfonyl)-2-nitrobenzene involves a multi-step

process. The initial step is the reduction of the nitro group to form 2-(isopropylsulfonyl)aniline.

This aniline derivative is a crucial building block that is subsequently elaborated to the final

active pharmaceutical ingredient (API).

Synthetic Pathway Overview
The overall synthetic route can be visualized as follows:
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Step 1: Reduction

Step 2: Pyrimidine Formation

Step 3: Buchwald-Hartwig Amination Step 4: Deprotection

1-(Isopropylsulfonyl)-2-nitrobenzene
2-(Isopropylsulfonyl)aniline

Reduction
(e.g., Sn/HCl)

2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine2,4,5-Trichloropyrimidine

Boc-Protected Ceritinibtert-Butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate CeritinibAcidic Deprotection

Click to download full resolution via product page

Caption: Synthetic workflow for Ceritinib from 1-(Isopropylsulfonyl)-2-nitrobenzene.

Experimental Protocols
Step 1: Synthesis of 2-(Isopropylsulfonyl)aniline

This protocol describes the reduction of the nitro group of 1-(isopropylsulfonyl)-2-
nitrobenzene to yield 2-(isopropylsulfonyl)aniline.

Materials:

1-(Isopropylsulfonyl)-2-nitrobenzene

Tin (Sn) powder

Concentrated Hydrochloric Acid (HCl)

Sodium Hydroxide (NaOH) solution (e.g., 40%)

Ethyl acetate
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Water

Round-bottom flask

Reflux condenser

Heating mantle

Separatory funnel

Procedure:

To a round-bottom flask, add 1-(isopropylsulfonyl)-2-nitrobenzene and granulated tin.

Slowly add concentrated hydrochloric acid to the flask while stirring. An exothermic

reaction will occur.

Heat the mixture under reflux for a specified time until the starting material is consumed

(monitor by TLC).

Cool the reaction mixture and carefully add a concentrated solution of sodium hydroxide

until the solution is strongly basic, which will dissolve the tin salts.

Extract the aqueous layer with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to obtain the crude product.

Purify the crude 2-(isopropylsulfonyl)aniline by column chromatography or

recrystallization.

Step 2: Synthesis of 2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine

This step involves the reaction of 2-(isopropylsulfonyl)aniline with 2,4,5-trichloropyrimidine.

Materials:

2-(Isopropylsulfonyl)aniline
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2,4,5-Trichloropyrimidine

Palladium(II) acetate (Pd(OAc)₂)

Triphenylphosphine (PPh₃)

Cesium carbonate (Cs₂CO₃)

Toluene

Ethyl acetate

Procedure:

To a flask containing a solution of 2-(isopropylsulfonyl)aniline in toluene under a nitrogen

atmosphere, add 2,4,5-trichloropyrimidine, cesium carbonate, palladium(II) acetate, and

triphenylphosphine.

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction

progress by TLC.

Upon completion, cool the mixture and filter.

Wash the solids with ethyl acetate.

Combine the filtrate and washings and remove the solvents by distillation under reduced

pressure.

Purify the crude product by column chromatography to afford the desired product.[1]

Step 3: Synthesis of Boc-Protected Ceritinib (Buchwald-Hartwig Amination)

This key step involves the palladium-catalyzed cross-coupling of the previously synthesized

pyrimidine derivative with a protected aniline fragment.

Materials:

2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine
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tert-Butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate

Palladium catalyst (e.g., Pd₂(dba)₃)

Phosphine ligand (e.g., XPhos)

Base (e.g., Sodium tert-butoxide)

Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

In an oven-dried Schlenk tube under an inert atmosphere, combine 2,5-dichloro-N-(2-

(isopropylsulfonyl)phenyl)pyrimidin-4-amine, tert-butyl 4-(4-amino-5-isopropoxy-2-

methylphenyl)piperidine-1-carboxylate, the palladium catalyst, the phosphine ligand, and

the base.

Add the anhydrous solvent and heat the reaction mixture at a specified temperature for

several hours, monitoring for completion by TLC or HPLC.

After completion, cool the reaction mixture and filter through a pad of celite to remove the

catalyst.

Concentrate the filtrate under reduced pressure and purify the crude product by column

chromatography.

Step 4: Synthesis of Ceritinib (Deprotection)

The final step is the removal of the Boc protecting group under acidic conditions.

Materials:

Boc-Protected Ceritinib

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g.,

Dichloromethane or Dioxane)

Procedure:
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Dissolve the Boc-protected Ceritinib in a suitable solvent.

Add the acid (TFA or HCl solution) and stir the reaction at room temperature.

Monitor the reaction by TLC or HPLC until the deprotection is complete.

Remove the solvent and excess acid under reduced pressure.

The crude product can be purified by recrystallization or precipitation to yield Ceritinib.

Quantitative Data
Step Reactants Product Yield (%) Purity (%) Reference

2

2-

(Isopropylsulf

onyl)aniline,

2,4,5-

Trichloropyri

midine

2,5-Dichloro-

N-(2-

(isopropylsulf

onyl)phenyl)p

yrimidin-4-

amine

65.6 >98 [1]

3 & 4
Key

Intermediates
Ceritinib 32 (overall) >99 [2]

Note: Yields can vary significantly based on the specific reaction conditions and purification

methods employed.

Application in the Synthesis of Other Heterocycles
While the primary documented use of 1-(isopropylsulfonyl)-2-nitrobenzene is in the

synthesis of Ceritinib, its reduced form, 2-(isopropylsulfonyl)aniline, is a versatile building block

for the synthesis of other heterocyclic compounds, such as substituted indoles and carbazoles.

Potential Synthetic Applications
Fischer Indole Synthesis: 2-(Isopropylsulfonyl)aniline can be converted to the corresponding

hydrazine derivative, which can then undergo a Fischer indole synthesis with a suitable

ketone or aldehyde to produce indoles bearing an isopropylsulfonyl group. This class of

compounds is of interest in medicinal chemistry.
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Graebe-Ullmann Carbazole Synthesis: Diazotization of an N-aryl-2-(isopropylsulfonyl)aniline

derivative could potentially lead to the formation of a benzotriazole, which upon thermolysis,

may yield a carbazole derivative.

Pictet-Spengler Reaction: While not a direct application of 2-(isopropylsulfonyl)aniline, its

derivatives could be incorporated into more complex structures that can undergo Pictet-

Spengler type cyclizations to form tetrahydro-β-carbolines or related heterocyclic systems.

Detailed experimental protocols for these specific applications using 2-(isopropylsulfonyl)aniline

are not extensively reported in the readily available literature, suggesting a potential area for

further research and development.

Signaling Pathway
Ceritinib, the primary pharmaceutical synthesized from 1-(isopropylsulfonyl)-2-nitrobenzene,

is a potent inhibitor of Anaplastic Lymphoma Kinase (ALK). ALK is a receptor tyrosine kinase

that, when constitutively activated through genetic alterations such as chromosomal

translocations (e.g., EML4-ALK), drives the proliferation and survival of cancer cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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